![molecular formula C12H9N5O3 B13911597 7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)
7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a phenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under reflux conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting the triazolopyrimidine core with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Major Products
Reduction of Nitro Group: 7-(2-Methyl-4-aminophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine.
Substitution of Phenoxy Group: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-Chloro-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine
- 7-(2-Methyl-4-aminophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine
Uniqueness
7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine is unique due to the presence of the nitro group, which can be further modified to introduce various functional groups
Eigenschaften
Molekularformel |
C12H9N5O3 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C12H9N5O3/c1-8-4-9(17(18)19)2-3-10(8)20-12-5-11-15-14-7-16(11)6-13-12/h2-7H,1H3 |
InChI-Schlüssel |
NQXFVYWEAYEYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC3=NN=CN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



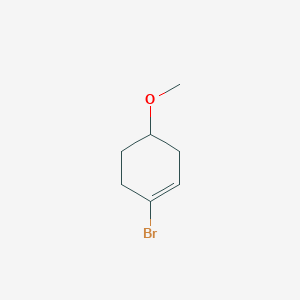
methyl benzoate](/img/structure/B13911535.png)
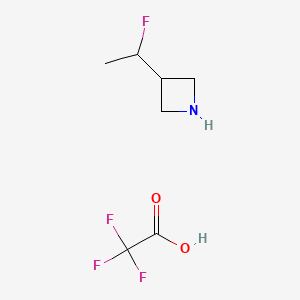
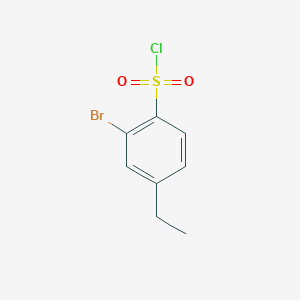
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)

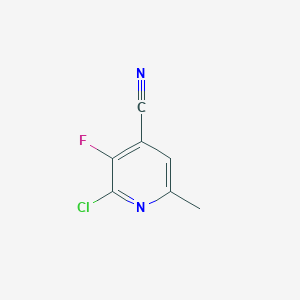

![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
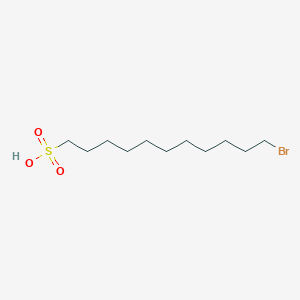
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)


